molecular formula C81H110N20O26S6 B569363 Enterotoxin STp (E. coli) CAS No. 115474-04-9

Enterotoxin STp (E. coli)

Katalognummer: B569363
CAS-Nummer: 115474-04-9
Molekulargewicht: 1972.245
InChI-Schlüssel: NFQIKRCUENCODK-MSQIXQTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enterotoxin STp is synthesized in vivo as a 72-amino-acid residue precursor. This precursor undergoes cleavage to generate the mature enterotoxin STp, which consists of the 18 carboxy-terminal amino acid residues . The synthesis involves the substitution of methionine residues by oligonucleotide-directed site-specific mutagenesis to confirm the production of the 72-amino-acid residue precursor .

Industrial Production Methods: The industrial production of enterotoxin STp involves the use of recombinant DNA technology. The gene encoding the enterotoxin is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under controlled conditions to produce the enterotoxin, which is subsequently purified using chromatographic techniques .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Vaccine Development
    • Current Research : Vaccines targeting STp are being developed to provide immunity against ETEC infections, especially in children in endemic regions. For instance, a candidate vaccine containing multiple ETEC antigens, including a mutated STp toxoid, has shown promise in inducing protective immunity in animal models .
    • Clinical Trials : Ongoing clinical trials are assessing the efficacy of vaccines that include STp among other antigens to combat severe diarrheal diseases caused by ETEC .
  • Diagnostic Tools
    • Molecular Detection : Advanced PCR techniques have been employed to differentiate between ETEC strains producing STp and those producing other toxins. This molecular approach enhances the accuracy of diagnosing ETEC infections in clinical settings .
    • Epidemiological Studies : Research has utilized STp detection to study the epidemiology of ETEC infections across different geographical regions, revealing insights into strain prevalence and associated symptoms .
  • Understanding Pathogenesis
    • Mechanistic Studies : Investigations into how STp interacts with intestinal cells have provided insights into its pathogenic mechanisms, including its effects on intestinal permeability and immune responses. For example, studies have indicated that STp can alter tight junction protein distribution, leading to increased intestinal permeability .
    • Animal Models : Animal studies have demonstrated the impact of STp on gut microbiota and immune modulation, contributing to a better understanding of its role in diarrheal diseases .

Case Studies

  • Epidemiological Surveillance : A longitudinal study followed children in Guinea-Bissau to assess the incidence of ETEC infections, identifying significant associations between STp-producing strains and severe diarrhea episodes. The study highlighted the need for targeted interventions in high-risk populations .
  • Outbreak Investigation : An outbreak linked to contaminated food revealed multiple serotypes of ETEC, including those producing STp. This case underscored the importance of rapid diagnostic methods for effective outbreak management and public health response .

Data Tables

Application AreaDescriptionKey Findings
Vaccine DevelopmentDevelopment of vaccines incorporating STpInduction of protective antibodies in animal models
Diagnostic ToolsUse of PCR for strain differentiationEnhanced diagnostic accuracy for ETEC infections
Pathogenesis ResearchMechanistic studies on intestinal interactionsAlteration of tight junctions by STp
Epidemiological StudiesTracking incidence rates in specific populationsHigh prevalence of STp strains linked to diarrhea

Wirkmechanismus

Enterotoxin STp exerts its effects by binding to the guanylyl cyclase C receptor on the apical membrane of intestinal epithelial cells . This binding activates the receptor, leading to an increase in intracellular cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate levels result in the opening of chloride channels, causing the secretion of chloride ions into the intestinal lumen. This ion secretion is followed by the movement of water, leading to diarrhea .

Vergleich Mit ähnlichen Verbindungen

Enterotoxin STp is similar to other heat-stable enterotoxins produced by enterotoxigenic Escherichia coli, such as enterotoxin STa. Both enterotoxin STp and enterotoxin STa bind to the guanylyl cyclase C receptor

Biologische Aktivität

Enterotoxin STp, produced by enterotoxigenic Escherichia coli (ETEC), is a significant contributor to gastrointestinal diseases, particularly diarrhea in children and travelers in endemic regions. This article explores the biological activity of STp, including its mechanisms of action, structural characteristics, and implications for health and disease.

Overview of Enterotoxin STp

Enterotoxin STp is a heat-stable peptide consisting of 18 amino acids, which plays a crucial role in the pathogenicity of ETEC strains. It is classified under two major subtypes of heat-stable enterotoxins: STh and STp. While STh is predominantly associated with human infections, STp has been traditionally linked to porcine sources but is also implicated in human diarrhea cases.

The primary mechanism through which STp exerts its biological effects involves binding to the guanylyl cyclase C (GC-C) receptor located on the intestinal epithelial cells. This interaction stimulates the production of cyclic guanosine monophosphate (cGMP), leading to alterations in electrolyte and fluid transport across the intestinal epithelium, which results in diarrhea.

  • Binding Affinity : The binding of STp to GC-C activates downstream signaling pathways that enhance fluid secretion and inhibit absorption, contributing to the pathophysiology of diarrhea.

Structural Characteristics

Research has elucidated the structural features of STp that are critical for its biological activity:

  • Disulfide Bonds : The structure contains three intramolecular disulfide linkages that stabilize its conformation.
  • Toxic Domain : The carboxy-terminal 14 residues are essential for enterotoxicity, showing significant homology with endogenous peptides like guanylin and uroguanylin .
  • Structural Analysis : X-ray crystallography has revealed that STp adopts a right-handed spiral conformation with inherent flexibility at junctions between structural segments .

Diarrheal Disease Association

A study conducted across various geographical locations (Bangladesh, Egypt, Guatemala) found that ETEC strains producing STp were commonly isolated from diarrheal cases. The results indicated that while both STh and STp strains were prevalent, the clinical significance of STp was notable in certain regions .

Vaccine Development Implications

The development of vaccines targeting enterotoxins like STp has garnered attention due to their role in diarrheal diseases. Recent research efforts have focused on creating effective immunogenic candidates by utilizing mutant forms of ST that retain immunogenic properties while reducing toxicity .

Research Findings

StudyFindings
Sato et al. (1994)Structural analysis revealed critical binding residues; modifications resulted in varying toxicity levels .
Nair et al. (2006)ETEC strains producing STp were frequently isolated from children with diarrhea in endemic regions .
Wang et al. (2023)Demonstrated that STp inhibits intestinal stem cell expansion, affecting mucosal integrity .

Eigenschaften

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIKRCUENCODK-MSQIXQTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H110N20O26S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1972.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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